Cas no 2172502-37-1 (1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide structure
2172502-37-1 structure
Product name:1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:2172502-37-1
MF:C10H18N4O3
Molecular Weight:242.274921894073
CID:5922010
PubChem ID:165751217

1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
    • 2172502-37-1
    • EN300-1593775
    • インチ: 1S/C10H18N4O3/c1-7(4-3-5-15)14-8(6-17-2)9(10(11)16)12-13-14/h7,15H,3-6H2,1-2H3,(H2,11,16)
    • InChIKey: CSDLRYSAQOVOKA-UHFFFAOYSA-N
    • SMILES: O(C)CC1=C(C(N)=O)N=NN1C(C)CCCO

計算された属性

  • 精确分子量: 242.13789045g/mol
  • 同位素质量: 242.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 252
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1
  • トポロジー分子極性表面積: 103Ų

1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1593775-0.25g
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
0.25g
$2093.0 2023-06-04
Enamine
EN300-1593775-2.5g
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
2.5g
$4458.0 2023-06-04
Enamine
EN300-1593775-100mg
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
100mg
$2002.0 2023-09-23
Enamine
EN300-1593775-50mg
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
50mg
$1912.0 2023-09-23
Enamine
EN300-1593775-5000mg
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
5000mg
$6597.0 2023-09-23
Enamine
EN300-1593775-1.0g
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
1g
$2276.0 2023-06-04
Enamine
EN300-1593775-0.5g
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
0.5g
$2185.0 2023-06-04
Enamine
EN300-1593775-10.0g
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
10g
$9781.0 2023-06-04
Enamine
EN300-1593775-10000mg
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
10000mg
$9781.0 2023-09-23
Enamine
EN300-1593775-5.0g
1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172502-37-1
5g
$6597.0 2023-06-04

1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 2172502-37-1 and Product Name: 1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

The compound with the CAS number 2172502-37-1 and the product name 1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its triazole core and aliphatic side chain, contribute to its distinctive chemical and pharmacological properties.

In recent years, there has been a growing interest in the development of novel triazole derivatives as potential candidates for treating various diseases. The presence of a hydroxyl group at the 5-position of the pentan-2-yl side chain and a methoxymethyl group at the 5-position of the triazole ring introduces specific functional moieties that can influence both the solubility and bioavailability of the compound. These features make it an attractive candidate for further investigation in drug discovery pipelines.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and immune response. Current research indicates that triazole-based compounds can interact with various target proteins, leading to altered signaling pathways that may have therapeutic benefits. Specifically, studies have shown that molecules with a similar structural framework to 1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide can exhibit anti-inflammatory properties by inhibiting key enzymes involved in the production of pro-inflammatory cytokines.

Furthermore, the compound's aliphatic side chain provides a flexible structure that can be further modified to enhance its pharmacological profile. This flexibility allows for the exploration of different derivatives that may exhibit improved binding affinity or selectivity towards specific biological targets. Such modifications are crucial in drug development, as they can significantly impact the efficacy and safety of a potential therapeutic agent.

The methoxymethyl group in the structure also plays a critical role in determining the compound's metabolic stability and pharmacokinetic behavior. This functional group can influence how the compound is processed by the body, potentially leading to longer half-lives or more efficient absorption. These characteristics are particularly important in designing drugs that require sustained release or targeted delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding interactions between this compound and its target proteins. These computational approaches have significantly accelerated the drug discovery process by allowing for rapid screening of large libraries of compounds.

In addition to its potential anti-inflammatory applications, this compound has shown promise in preliminary studies related to antimicrobial activity. The triazole ring is known to possess antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This dual functionality makes 1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide a versatile candidate for developing new antibiotics or antifungal agents.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex triazole core efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial production.

As research continues to uncover new therapeutic applications for triazole derivatives, compounds like 2172502-37-1 will play a pivotal role in addressing unmet medical needs. The combination of structural diversity and functional flexibility inherent in this molecule provides a strong foundation for developing novel treatments across multiple therapeutic areas. Future studies will likely focus on optimizing synthetic routes, exploring derivative structures, and conducting preclinical evaluations to assess their safety and efficacy.

The integration of modern analytical techniques has also enhanced our understanding of how this compound behaves in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into its molecular structure and interactions with biological targets. These analytical methods are essential for confirming the identity of synthesized compounds and characterizing their physicochemical properties.

In conclusion,1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide represents a promising candidate for further development in pharmaceutical research. Its unique structural features offer potential benefits in modulating inflammatory responses and exhibiting antimicrobial activity. With ongoing advancements in synthetic chemistry and computational biology,CAS No 2172502 - 37 - 1 continues to be an area of intense interest for scientists seeking innovative solutions to complex medical challenges.

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